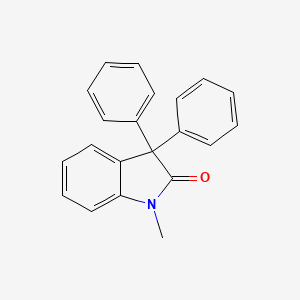

1-Methyl-3,3-diphenylindolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3,3-diphenylindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c1-22-19-15-9-8-14-18(19)21(20(22)23,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLMILZAWJDMIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391315 | |

| Record name | 1-METHYL-3,3-DIPHENYLINDOLIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22136-54-5 | |

| Record name | 1-METHYL-3,3-DIPHENYLINDOLIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure, Crystallography, and Conformational Analysis of 1 Methyl 3,3 Diphenylindolin 2 One

Single Crystal X-ray Diffraction Studies

The crystal structure of 1-allyl-3,3-diphenylindolin-2-one reveals an orthorhombic crystal system. The molecular packing is stabilized by intermolecular C-H···O hydrogen bonds and van der Waals forces. nih.gov The detailed crystallographic data for this analogue are presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 1-Allyl-3,3-diphenylindolin-2-one nih.gov

| Parameter | Value |

| Empirical formula | C₂₃H₁₉NO |

| Formula weight | 325.39 |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 8.8449 (3) |

| b (Å) | 12.3879 (4) |

| c (Å) | 16.0377 (4) |

| Volume (ų) | 1757.25 (9) |

| Z | 4 |

| Temperature (K) | 293 (2) |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.07 |

This data is for the analogous compound 1-allyl-3,3-diphenylindolin-2-one and serves as a close approximation for 1-methyl-3,3-diphenylindolin-2-one.

The internal geometry of the 1-allyl-3,3-diphenylindolin-2-one molecule showcases key structural features that are likely conserved in the 1-methyl derivative. The bond lengths and angles within the oxindole (B195798) ring system are influenced by the fusion of the five- and six-membered rings. nih.gov The N1-C2 and C2=O1 bond lengths suggest electron delocalization across these atoms. nih.gov

Table 2: Selected Bond Lengths (Å) for 1-Allyl-3,3-diphenylindolin-2-one nih.gov

| Bond | Length (Å) |

| N1–C2 | 1.365 (3) |

| N1–C8 | 1.401 (3) |

| C2–O1 | 1.229 (3) |

| C2–C3 | 1.549 (3) |

| C3–C9 | 1.523 (3) |

| C3–C13 | 1.521 (3) |

This data is for the analogous compound 1-allyl-3,3-diphenylindolin-2-one.

Table 3: Selected Bond Angles (°) for 1-Allyl-3,3-diphenylindolin-2-one nih.gov

| Angle | Value (°) |

| C8–N1–C2 | 111.4 (2) |

| O1–C2–N1 | 126.1 (2) |

| O1–C2–C3 | 127.1 (2) |

| N1–C2–C3 | 106.8 (2) |

| C9–C3–C13 | 111.4 (2) |

This data is for the analogous compound 1-allyl-3,3-diphenylindolin-2-one.

The oxindole core in 1-allyl-3,3-diphenylindolin-2-one is essentially planar. A key conformational feature is the orientation of the two phenyl rings at the C3 position, which are nearly perpendicular to the plane of the oxindole residue. The dihedral angles between the oxindole mean plane and the two phenyl rings are 72.1 (6)° and 77.6 (6)°. nih.gov The two phenyl rings themselves are oriented at a dihedral angle of 70.4 (7)° to each other. nih.gov This twisted conformation minimizes steric hindrance between the bulky phenyl groups.

Computational Approaches to Molecular Conformation and Isomerism

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules, offering insights that complement experimental data. researchgate.netresearchgate.net

For molecules with multiple rotatable bonds, such as this compound, computational methods can be employed to map the conformational energy landscape. By systematically rotating the bonds connecting the phenyl groups to the indolinone core, a potential energy surface (PES) can be generated. soton.ac.uk This allows for the identification of low-energy conformers and the energy barriers between them. Such studies can predict the most stable conformations of the molecule in the gas phase or in different solvent environments.

Advanced Spectroscopic Characterization of 1 Methyl 3,3 Diphenylindolin 2 One

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Characteristic Vibrational Frequencies of the Oxindole (B195798) Core and Phenyl Groups

The infrared and Raman spectra of 1-Methyl-3,3-diphenylindolin-2-one would be dominated by the vibrational modes of its core oxindole structure and the two phenyl substituents at the C3 position. The key expected vibrational frequencies are outlined below.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C=O (Amide) | Stretching | 1710-1680 | Strong | Medium |

| C-N (Aromatic Amine) | Stretching | 1360-1250 | Medium-Strong | Medium |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium-Weak | Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium-Strong | Strong |

| C-H (Methyl) | Stretching | 2960-2850 | Medium | Medium |

| C-H (Methyl) | Bending | 1465-1440 | Medium | Medium |

It is important to note that the precise peak positions and intensities can be influenced by the molecular environment and intermolecular interactions in the solid state.

Analysis of Solid-State Spectroscopic Features

In a solid-state measurement, factors such as crystal packing and intermolecular hydrogen bonding can lead to peak broadening and shifts in vibrational frequencies compared to theoretical or solution-phase spectra. For this compound, the planarity of the oxindole ring and the orientation of the phenyl groups would significantly influence the crystal lattice and, consequently, the solid-state FT-IR and Raman spectra. Without experimental data, a detailed analysis of these features is speculative.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence techniques, provides insights into the electronic structure and excited-state properties of a molecule.

Ultraviolet-Visible (UV-Vis) Absorption Profile and Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands arising from π→π* transitions within the aromatic systems of the oxindole core and the phenyl rings. The conjugation between the benzene (B151609) ring of the oxindole and the carbonyl group would likely result in a distinct absorption band. The attachment of two phenyl groups at the C3 position may lead to additional, possibly overlapping, absorption bands.

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected λmax (nm) |

| π→π | Phenyl rings | ~250-270 |

| π→π | Oxindole system | ~280-320 |

| n→π* | Carbonyl group | >300 (typically weak) |

Fluorescence Characteristics and Excited State Properties

The fluorescence properties of this compound are not documented. Generally, oxindole derivatives can exhibit fluorescence, and the emission wavelength and quantum yield would be highly dependent on the molecular structure and environment. The presence of the two phenyl groups could influence the excited-state geometry and relaxation pathways, potentially leading to interesting photophysical behavior.

Investigation of Solvatochromic Effects on Electronic Spectra

Solvatochromism, the change in the color of a substance when dissolved in different solvents, provides valuable information about the difference in polarity between the ground and excited states of a molecule. A study of the UV-Vis absorption and fluorescence spectra of this compound in a range of solvents with varying polarities could reveal insights into its electronic structure. A significant shift in the emission wavelength with increasing solvent polarity would suggest a more polar excited state. However, no such studies have been reported in the available literature.

Reactivity Profile and Transformational Chemistry of 1 Methyl 3,3 Diphenylindolin 2 One

Reactions Involving the Oxindole (B195798) Carbonyl Group

The carbonyl group of the lactam moiety in 1-Methyl-3,3-diphenylindolin-2-one is a primary site for nucleophilic attack and reduction, characteristic of amide chemistry.

The amide carbonyl of this compound can be completely reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents. This transformation converts the oxindole scaffold into the corresponding indoline (B122111) derivative, 1-Methyl-3,3-diphenylindoline. Lithium aluminum hydride (LiAlH₄) is a standard reagent for this type of reduction. ucalgary.cadoubtnut.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom as a metal alkoxide complex, and a subsequent second hydride addition to the resulting iminium ion intermediate. ucalgary.ca

Research on related substituted oxindoles has demonstrated this transformation. For instance, the reduction of 1-methyl-2-methoxy-2-phenyl-3-oxo-2,3-dihydroindole with lithium aluminum hydride, followed by an acidic workup, successfully yields the corresponding 2,3-dihydroindole (indoline) derivative. researchgate.net This supports the feasibility of a similar reduction on the 3,3-diphenyl analog.

Table 1: Reduction of this compound

| Reactant | Reagent | Product | Transformation |

| This compound | 1. LiAlH₄ in ether2. H₂O workup | 1-Methyl-3,3-diphenylindoline | C=O → CH₂ |

The electrophilic carbon atom of the oxindole carbonyl is susceptible to attack by various nucleophiles. While the reactivity is less than that of ketones or aldehydes due to the resonance donation from the adjacent nitrogen atom, strong nucleophiles can react.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles capable of adding to amide carbonyls. libretexts.org In the case of this compound, the addition of a Grignard reagent would form a tetrahedral intermediate. However, unlike ketones which typically undergo protonation to form tertiary alcohols, the fate of this intermediate can be more complex and may not lead to stable addition products without subsequent rearrangement or fragmentation. Studies on 3-acylindoles have shown that Grignard reagents can add in a Michael-type fashion to the indole (B1671886) ring system, leading to substituted indolines, highlighting the complex reactivity of such scaffolds. The direct addition to the C2-carbonyl of a 3,3-disubstituted oxindole would likely require carefully chosen conditions to favor addition over other potential reaction pathways.

The reduction with LiAlH₄, as discussed previously, is itself a prime example of nucleophilic addition to the carbonyl group, where the nucleophile is a hydride ion (H⁻). researchgate.net

Reactivity at the 3-Position: Enolate Chemistry and Electrophilic Attack

The reactivity at the C3 position of this compound is fundamentally different from oxindoles that possess a hydrogen atom at this position. The presence of two phenyl groups creates a quaternary center, which precludes the formation of an enolate, as there are no α-hydrogens to abstract. Therefore, the chemistry at this position is not governed by enolate intermediates but by transformations that can occur at a fully substituted carbon.

The quaternary C3-carbon and the adjacent C2-carbonyl group can be susceptible to oxidative cleavage or rearrangement under specific conditions. This type of transformation is analogous to the Witkop-Winterfeldt oxidation observed in indole alkaloids. caltech.edu Research on 3,3-disubstituted oxindoles has shown that oxidative sequences can lead to significant skeletal rearrangements. caltech.edu

A reported protocol involves a copper-catalyzed peroxidation at the C3 position, which can be followed by a base-mediated fragmentation. caltech.edu This process can break the C2-C3 bond, leading to the formation of different heterocyclic scaffolds or aniline (B41778) derivatives through the incorporation of external nucleophiles. caltech.edu Such transformations highlight the potential to use the 3,3-disubstituted oxindole core as a precursor to structurally diverse compounds via controlled oxidative fragmentation.

Table 2: Potential Oxidative Transformation at the C3-Position

| Starting Material | Reagents | Key Intermediate | Potential Product Type |

| 3,3-Disubstituted Oxindole | 1. Cu(I) catalyst, t-BuOOH2. Base, Nucleophile | 3-hydroperoxy-3-substitued oxindole | Ring-opened aniline or new heterocyclic scaffold |

Direct C-H functionalization at the 3-position of this compound is not possible due to the absence of a C-H bond at this quaternary center. However, C-H functionalization strategies can be applied to other positions within the molecule, namely the aromatic rings.

The two phenyl groups at the C3 position and the benzo-fused ring of the indolinone core possess multiple C-H bonds that can be targets for transition-metal-catalyzed functionalization. Directing group strategies are often employed to achieve site-selectivity in such reactions. While the carbonyl oxygen or the amide nitrogen could potentially act as directing groups, their effectiveness would determine the position of functionalization (e.g., ortho-position of the benzo ring or the ortho-positions of the phenyl substituents). Research on the regioselective C-H functionalization of indole systems has shown that reactions can be directed to various positions on the six-membered ring, such as C4, C5, C6, or C7, depending on the catalyst and directing group employed. nih.gov For example, palladium-catalyzed C-H activation has been used for the regioselective acylation of related heterocyclic systems like 1-methyl-3-phenyl quinoxaline-2(1H)-ones. researchgate.net These methodologies suggest that selective C-H functionalization of the aromatic rings of this compound is a plausible synthetic strategy.

Reactions Involving the N-Methyl Group and Indole Nitrogen

The N-methyl group on the indole nitrogen is generally chemically robust and does not typically participate in reactions. Its primary role is to protect the nitrogen, preventing N-H reactivity (such as deprotonation or substitution) and influencing the electronic properties of the indole ring system.

The indole nitrogen, being part of a lactam, has its lone pair of electrons delocalized into the adjacent carbonyl group. This delocalization reduces the nucleophilicity and basicity of the nitrogen compared to an amine or an indole. However, this electronic arrangement still influences the reactivity of the fused benzene (B151609) ring. The nitrogen atom acts as an ortho-, para-directing activator for electrophilic aromatic substitution on the benzene ring. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur at the C5 and C7 positions, ortho and para to the nitrogen atom. The indole ring is highly reactive towards electrophiles, typically at the C3-position; however, since this position is blocked in this compound, electrophilic attack is directed to the benzo portion of the molecule. bhu.ac.inresearchgate.netsemanticscholar.org

N-Demethylation and Further N-Functionalization

The removal of the N-methyl group from this compound yields the corresponding N-unsubstituted scaffold, 3,3-diphenylindolin-2-one. This transformation is a critical step for enabling further functionalization at the nitrogen atom. While specific literature on the N-demethylation of this exact molecule is not abundant, established methods for the N-demethylation of tertiary amines and amides can be applied.

Common strategies for N-demethylation that could be applicable include:

Von Braun Reaction: This classic method involves the use of cyanogen (B1215507) bromide (CNBr) to cleave the N-methyl group, typically forming an N-cyano intermediate that can be subsequently hydrolyzed to the secondary amine (or in this case, the N-unsubstituted lactam).

Oxidative N-Demethylation: Various oxidative procedures can be employed. One approach involves the formation of an N-oxide intermediate using oxidizing agents like m-CPBA or H₂O₂, followed by reduction or rearrangement to cleave the methyl group. Another method utilizes reagents like iron(III) TAML catalysts with an oxidant to achieve N-demethylation.

Photochemical N-Demethylation: Certain photochemical methods, often employing a photosensitizer and an oxygen source, can facilitate the selective removal of an N-methyl group.

Once the N-methyl group is removed to yield 3,3-diphenylindolin-2-one, the resulting N-H bond provides a reactive site for a variety of N-functionalization reactions. The literature on the alkylation of N-unprotected oxindoles provides a strong basis for predicting the reactivity of 3,3-diphenylindolin-2-one.

Table 1: Potential N-Functionalization Reactions of 3,3-Diphenylindolin-2-one

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | Alkyl halide (e.g., R-X where X = I, Br, Cl), Base (e.g., NaH, K₂CO₃, BuLi) in a suitable solvent (e.g., DMF, THF) | 1-Alkyl-3,3-diphenylindolin-2-one |

| N-Arylation | Aryl halide (e.g., Ar-X), Palladium or Copper catalyst, Base | 1-Aryl-3,3-diphenylindolin-2-one |

| N-Acylation | Acyl chloride or anhydride (B1165640) (e.g., RCOCl), Base (e.g., Pyridine, Et₃N) | 1-Acyl-3,3-diphenylindolin-2-one |

| Michael Addition | α,β-Unsaturated carbonyl compound or nitrile, Base | 1-(β-Carbonyl/cyanoethyl)-3,3-diphenylindolin-2-one |

The choice of base and reaction conditions is crucial for achieving selective N-functionalization over potential C-alkylation at the C3 position, although the presence of two phenyl groups at this position in the target molecule sterically hinders C-alkylation.

Ring-Opening and Rearrangement Pathways

The strained five-membered lactam ring of this compound, combined with the presence of the quaternary C3 carbon, makes it a candidate for various ring-opening and rearrangement reactions, leading to the formation of more complex heterocyclic systems.

Transformation into Medium-Sized Nitrogen Heterocycles (e.g., Azocine (B12641756) Derivatives)

A significant rearrangement pathway for 3,3-disubstituted oxindoles, including the diphenyl-substituted variant, is their ring expansion to form medium-sized nitrogen heterocycles such as dibenzo[b,f]azocin-6(5H)-ones. This transformation represents a valuable method for accessing these less common ring systems.

One reported approach involves a multi-step synthesis commencing from 3,3-diphenyloxindole (B187665). The key steps typically involve the reduction of the lactam carbonyl, followed by N-alkylation with a suitable haloester, and subsequent intramolecular Friedel-Crafts-type cyclization to construct the eight-membered azocine ring.

Table 2: Synthetic Pathway to Dibenzo[b,f]azocin-6(5H)-one from a 3,3-Diphenyloxindole Precursor

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 3,3-Diphenyloxindole | Reduction (e.g., LiAlH₄, THF) | 3,3-Diphenylindoline |

| 2 | 3,3-Diphenylindoline | N-Alkylation (e.g., Br(CH₂)nCO₂Et, Base) | N-Alkylated 3,3-diphenylindoline ester |

| 3 | N-Alkylated 3,3-diphenylindoline ester | Hydrolysis (e.g., NaOH, H₂O/EtOH) | N-Alkylated 3,3-diphenylindoline carboxylic acid |

| 4 | N-Alkylated 3,3-diphenylindoline carboxylic acid | Intramolecular Cyclization (e.g., Polyphosphoric acid, heat) | Dibenzo[b,f]azocin-6(5H)-one derivative |

This synthetic strategy highlights the utility of the 3,3-diphenyloxindole core as a precursor for constructing more complex, medium-sized heterocyclic frameworks.

Exploration of Other Rearrangement Processes

Beyond the formation of azocine derivatives, the oxindole skeleton is known to undergo other types of rearrangements, although specific examples for this compound are not extensively documented. Plausible rearrangement pathways, based on the reactivity of related ketones and oximes, include the Beckmann and Schmidt rearrangements.

Beckmann-type Rearrangement: Conversion of the lactam carbonyl of this compound to its corresponding oxime, followed by treatment with an acid catalyst (e.g., H₂SO₄, PCl₅), could potentially induce a Beckmann rearrangement. In this scenario, one of the phenyl groups would migrate to the nitrogen atom, leading to a ring-expanded quinolinone derivative. The stereochemistry of the oxime would determine which group migrates.

Schmidt-type Rearrangement: The direct reaction of this compound with hydrazoic acid (HN₃) under acidic conditions could initiate a Schmidt rearrangement. This reaction would likely proceed through the addition of the azide (B81097) to the protonated carbonyl group, followed by a concerted migration of one of the C3 substituents (a phenyl group) with the expulsion of nitrogen gas, also potentially leading to a ring-expanded lactam.

Table 3: Hypothetical Rearrangement Products of this compound

| Rearrangement Type | Key Reagent | Plausible Intermediate | Potential Product |

| Beckmann | Hydroxylamine, Acid Catalyst | Oxime | Ring-expanded Quinolinone |

| Schmidt | Hydrazoic Acid (HN₃), Acid | Azido-hydrin | Ring-expanded Lactam |

Further research is required to experimentally validate these potential rearrangement pathways for this compound and to fully elucidate the reaction conditions and product distributions. The steric bulk of the two phenyl groups at the C3 position would likely play a significant role in the feasibility and outcome of these rearrangements.

Computational Chemistry and Quantum Mechanical Analysis of 1 Methyl 3,3 Diphenylindolin 2 One

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.com It is favored for its balance of accuracy and computational efficiency. DFT calculations are foundational for understanding the intrinsic properties of 1-Methyl-3,3-diphenylindolin-2-one.

Optimized Molecular Geometries and Energetics

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Process: Using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G), the initial coordinates of the atoms in this compound would be systematically adjusted to minimize the total electronic energy of the molecule.

Expected Findings: The calculation would yield the precise bond lengths, bond angles, and dihedral angles for the molecule's ground state. For instance, studies on the closely related compound 1-Allyl-3,3-diphenylindolin-2-one show that the oxindole (B195798) core is largely planar, while the two phenyl rings at the C3 position are oriented nearly perpendicular to this plane. schrodinger.com A similar conformation would be expected for the 1-methyl derivative. The total energy of this optimized structure provides a measure of the molecule's thermodynamic stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. irjweb.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO and LUMO: The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. scispace.comresearchgate.net A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. researchgate.net

Chemical Reactivity Indices: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Electronegativity (χ): Measures the power of an atom or molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness; soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

For this compound, FMO analysis would pinpoint the regions of the molecule most likely to participate in electron donation and acceptance, guiding the prediction of its reactive behavior.

Electron Density Distribution and Electrostatic Potential (ESP) Mapping

The molecular electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density.

Interpretation: ESP maps use a color scale to indicate different potential values. Typically, red regions signify negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack. Green and yellow areas represent neutral or weakly polar regions.

Application to this compound: An ESP map would reveal the most electronegative and electropositive sites. It is expected that the oxygen atom of the carbonyl group (C=O) would be a site of high negative potential (red), making it a primary center for electrophilic interaction. The phenyl rings and the area around the nitrogen might show varying potentials that influence intermolecular interactions.

Reaction Mechanism Elucidation through Computational Methods

Beyond static properties, computational chemistry can simulate the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. This is invaluable for understanding how reactants are converted into products.

Characterization of Transition States and Determination of Activation Barriers

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The energy required to reach this state from the reactants is the activation energy or activation barrier.

Transition State Search: Locating the exact structure of a transition state is a key goal of computational reaction modeling. A TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

Activation Energy (Ea): The activation barrier is calculated as the difference in energy between the transition state and the reactants (Ea = E_TS - E_reactants). A high activation barrier implies a slow reaction, while a low barrier indicates a fast reaction. For any proposed reaction involving this compound, calculating the activation barriers for different possible pathways would identify the most kinetically favorable route.

Computational Simulation of Reaction Pathways and Energy Profiles

A reaction energy profile is a graph that plots the change in potential energy as reactants are converted to products.

Intrinsic Reaction Coordinate (IRC): Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation maps the reaction pathway that connects the transition state downhill to both the reactants and the products, confirming that the TS correctly links the intended species.

Theoretical Prediction and Validation of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for the theoretical prediction of spectroscopic properties of organic molecules. researchgate.netresearchgate.net These methods allow for the calculation of various spectroscopic parameters, which can then be compared with experimental data for validation. This synergy between theory and experiment is pivotal for the accurate structural elucidation and characterization of complex molecules like this compound.

The process typically begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, quantum mechanical calculations are performed to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, and Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectra. nih.govresearchgate.net

The prediction of NMR chemical shifts and coupling constants is a powerful application of computational chemistry in structural analysis. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate the isotropic magnetic shielding tensors of nuclei, from which the chemical shifts are derived. ruc.dk The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculations. nih.gov

For a molecule like this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for each atom. These calculated values are then compared against experimental spectra. A strong correlation between the calculated and experimental data serves to validate the computed structure and aids in the unambiguous assignment of NMR signals.

Below are hypothetical tables representing the kind of data that would be generated from such a computational study.

Table 1: Hypothetical Calculated and Experimental ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Calculated δ (ppm) | Experimental δ (ppm) |

| N-CH₃ | 3.15 | 3.18 |

| Aromatic-H (Indolinone) | 7.05 - 7.40 | 7.02 - 7.38 |

| Aromatic-H (Phenyl) | 7.20 - 7.50 | 7.22 - 7.48 |

Note: The data presented in this table is hypothetical and serves as a representative example of what would be expected from a computational analysis of this compound. The values are based on typical chemical shifts for similar structural motifs found in the literature.

Table 2: Hypothetical Calculated and Experimental ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Calculated δ (ppm) | Experimental δ (ppm) |

| N-CH₃ | 26.5 | 26.8 |

| C3 (Spiro) | 58.0 | 58.3 |

| C=O | 178.0 | 177.5 |

| Aromatic-C (Indolinone) | 109.0 - 142.0 | 109.5 - 142.3 |

| Aromatic-C (Phenyl) | 126.0 - 145.0 | 126.2 - 144.8 |

Note: The data presented in this table is hypothetical and intended to illustrate the type of results obtained from DFT calculations. The values are representative of those reported for related 3,3-disubstituted indolin-2-one derivatives. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for simulating electronic absorption spectra, such as UV-Vis spectra. researchgate.netvixra.org By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the absorption maxima (λ_max) that characterize the molecule's interaction with ultraviolet and visible light. These calculations can also provide information about the nature of the electronic transitions, such as π→π* or n→π* transitions. vixra.org

Similarly, the vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption bands observed in an experimental Infrared (IR) spectrum. researchgate.netmu-varna.bg The simulated IR spectrum provides a detailed picture of the molecule's vibrational modes, including stretching, bending, and torsional vibrations. Comparing the simulated IR spectrum with the experimental one aids in the assignment of vibrational bands to specific functional groups and motions within the molecule.

Table 3: Hypothetical Simulated UV-Vis Absorption Maxima (λ_max) for this compound

| Transition | Calculated λ_max (nm) | Experimental λ_max (nm) |

| π→π | 255 | 258 |

| n→π | 280 | 282 |

Note: This table contains hypothetical data representative of a TD-DFT analysis. The values are based on typical electronic transitions observed in similar aromatic and heterocyclic compounds.

Table 4: Hypothetical Simulated and Experimental Infrared (IR) Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch (Amide) | 1715 | 1710 |

| C-N Stretch | 1360 | 1365 |

| Aromatic C-H Stretch | 3050 | 3055 |

| Aliphatic C-H Stretch (CH₃) | 2920 | 2925 |

Note: The data in this table is hypothetical and illustrates the expected correlation between calculated and experimental IR frequencies for the principal functional groups in this compound. researchgate.netnist.gov

Supramolecular Interactions and Solid State Chemistry of 1 Methyl 3,3 Diphenylindolin 2 One

Analysis of Intermolecular Hydrogen Bonding Networks within Crystalline Structures

In the solid state, hydrogen bonds are among the most significant interactions dictating the assembly of molecules into a stable crystal lattice. Although 1-Methyl-3,3-diphenylindolin-2-one lacks conventional hydrogen bond donors (like O-H or N-H), its structure allows for the formation of weaker, yet structurally significant, C-H···O and C-H···N hydrogen bonds.

In the crystal structure of the analogous 1-Allyl-3,3-diphenylindolin-2-one, the molecular packing is stabilized by intermolecular C-H···O hydrogen bonds. nih.gov The carbonyl oxygen (O1) of the oxindole (B195798) ring acts as a hydrogen bond acceptor. These interactions link adjacent molecules, contributing to the cohesion of the crystal lattice. Furthermore, weak intramolecular C-H···N interactions are observed, which help to stabilize the molecular conformation. nih.gov The nitrogen atom of the indole (B1671886) ring participates in these interactions. nih.gov

Table 1: Hydrogen-Bond Geometry (Å, °) for 1-Allyl-3,3-diphenylindolin-2-one Data sourced from a crystallographic study on 1-Allyl-3,3-diphenylindolin-2-one, a close structural analog. nih.gov

| D—H···A | D—H | H···A | D···A | D—H···A |

| C10—H10A···O1 | 0.97 | 2.65 | 3.493 (4) | 146 |

| C12—H12A···N1 | 0.93 | 2.59 | 2.905 (4) | 100 |

D = Donor atom; A = Acceptor atom

Investigation of Pi-Pi Stacking and Other Aromatic Interactions

Aromatic interactions, particularly π-π stacking, play a pivotal role in the assembly of molecules containing phenyl or other aromatic rings. thno.org These interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic systems.

In the case of this compound and its analogs, the molecular structure contains three aromatic systems: the fused benzene (B151609) ring of the oxindole core and the two phenyl groups at the C3 position. However, analysis of the crystal structure of 1-Allyl-3,3-diphenylindolin-2-one reveals that classical face-to-face or parallel-displaced π-π stacking is not the dominant interaction. nih.gov

The oxindole ring system is essentially planar, but the two phenyl rings are oriented almost perpendicularly to it. The dihedral angles between the oxindole plane and the two phenyl rings (A and B) are 72.1 (6)° and 77.6 (6)°, respectively. nih.gov The two phenyl rings themselves are oriented at an angle of 70.4 (7)° to each other. nih.gov This near-orthogonal arrangement precludes significant overlap between the π-systems, thus minimizing strong π-π stacking interactions between these moieties within the same molecule. Instead, the crystal packing is likely dominated by C-H···π interactions, where the hydrogen atoms from the phenyl or methyl groups of one molecule interact with the π-face of an aromatic ring on an adjacent molecule.

Role of Weak Forces in Crystal Packing and Molecular Self-Assembly

The primary forces identified from the study of its allyl-substituted analog are:

C-H···O and C-H···N Hydrogen Bonds: As detailed in section 7.1, these directional interactions are crucial in forming a cohesive, three-dimensional network. nih.gov

C-H···π Interactions: The orthogonal arrangement of the aromatic rings suggests that edge-to-face or C-H···π interactions are more probable than face-to-face π-stacking. These interactions, along with the hydrogen bonds, guide the molecules to assemble in a specific, repeating pattern within the crystal.

Together, these weak forces create a densely packed structure, and their balance dictates the final crystal morphology and its physicochemical properties, such as melting point and solubility. The crystal packing of 1-Allyl-3,3-diphenylindolin-2-one involves these intermolecular C-H···O interactions and van der Waals forces to build the solid-state architecture. nih.gov

Co-Crystallization Studies and Potential for Host-Guest Chemistry

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its covalent structure. A co-crystal consists of two or more different molecules held together in a stoichiometric ratio by non-covalent interactions. While no specific co-crystallization studies involving this compound have been reported in the literature, its molecular features suggest it could be a viable candidate for such investigations.

The key functional groups available for forming co-crystals are:

Carbonyl Oxygen: The lactam oxygen is a strong hydrogen bond acceptor and could readily form hydrogen bonds with co-formers that are hydrogen bond donors (e.g., carboxylic acids, phenols, amides).

Aromatic Rings: The three aromatic rings can participate in π-π stacking or C-H···π interactions with other aromatic co-formers.

Similarly, the field of host-guest chemistry, which involves the encapsulation of a "guest" molecule within a larger "host" molecule, offers potential applications. Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are known to encapsulate hydrophobic guest molecules in their cavities. Given the hydrophobic nature and shape of the diphenylindolinone scaffold, this compound could potentially act as a guest molecule. The formation of such an inclusion complex could enhance its solubility or stability, which are often desired improvements in pharmaceutical development. Future research in these areas could unlock new solid forms of this compound with tailored properties.

Advanced Applications in Synthetic Organic Chemistry

1-Methyl-3,3-diphenylindolin-2-one as a Key Synthon for Complex Molecular Architectures

The indolin-2-one scaffold, with its 3,3-disubstituted pattern, is a cornerstone in the synthesis of complex molecules, particularly spirocyclic oxindoles. rsc.org These structures are prevalent in a variety of natural products and biologically active compounds. rsc.orgrsc.org The this compound molecule is a prime example of a synthon that can be utilized in cycloaddition reactions to construct such elaborate frameworks.

One of the most powerful methods for creating five-membered rings is the 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole reacting with a dipolarophile to form a heterocyclic ring. wikipedia.org In the context of this compound, the exocyclic double bond of a methyleneindolinone derivative can act as the dipolarophile. For instance, an in situ generated azomethine ylide can react with the activated alkene of an oxindole (B195798) derivative to produce complex spiro-pyrrolidinyl-oxindoles.

The general scheme for such a reaction can be envisioned as follows:

Reaction Scheme: 1,3-Dipolar Cycloaddition for Spirocyclic Oxindole Synthesis

| Reactant A (1,3-Dipole Precursor) | Reactant B (Dipolarophile) | Catalyst/Conditions | Product (Spirocyclic Oxindole) |

| Isatin (B1672199) and Sarcosine (to form azomethine ylide) | Methylene-oxindole derivative | Heat or Lewis Acid | Spiro[oxindole-3,3'-pyrrolidine] |

This strategy allows for the creation of multiple stereocenters in a single step, highlighting the efficiency of using indolin-2-one synthons in building molecular complexity. The synthesis of spirocyclic oxindoles with up to four contiguous stereocenters has been reported using similar strategies, often with high diastereoselectivity and enantioselectivity. rsc.org

Derivatization Strategies for the Development of Functional Molecules

The structure of this compound offers several avenues for derivatization to generate novel functional molecules. The primary sites for modification are the N-methyl group and the aromatic rings of the diphenyl groups.

Functionalization of the N-methyl group is a potential strategy for introducing new chemical moieties. While direct functionalization of the N-methyl group of this compound is not widely reported, studies on related N-alkyl indole (B1671886) derivatives have shown that deprotonation of the alkyl group can be achieved to form a C,N-dianion, which can then react with various electrophiles. rsc.org This suggests a plausible, albeit potentially challenging, route to new derivatives. A more straightforward approach is the substitution of the N-methyl group altogether. For example, the synthesis of 1-Allyl-3,3-diphenylindolin-2-one demonstrates that the N-position can be readily alkylated with different functional groups. nih.gov

Another key derivatization strategy involves electrophilic substitution on the pendant phenyl rings or the benzene (B151609) ring of the indolinone core. The presence of these aromatic systems allows for the introduction of a wide range of substituents (e.g., nitro, halo, alkyl, and acyl groups) that can modulate the electronic properties and steric profile of the molecule. These modifications are crucial for tuning the biological activity or catalytic performance of the resulting derivatives.

Potential Derivatization Sites on this compound

| Site of Derivatization | Type of Reaction | Potential Reagents | Resulting Functional Group |

| N-Methyl Group | Deprotonation-Alkylation | Strong Base (e.g., BuLi/t-BuOK), Electrophile (e.g., Alkyl halide) | Extended N-Alkyl Chain |

| N-Position | Substitution | Demethylation followed by Alkylation | Varied N-Substituents |

| Phenyl Rings | Electrophilic Aromatic Substitution | Nitrating agents, Halogens, Friedel-Crafts reagents | -NO₂, -Br, -Cl, -R, -C(O)R |

| Indolinone Benzene Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogens | -NO₂, -Br, -Cl |

Investigation of its Potential in Catalytic Systems (e.g., as a Chiral Ligand or Organocatalyst)

The indolin-2-one framework is considered a "privileged scaffold" in medicinal chemistry and has also found applications in catalysis. researchgate.netekb.eg The inherent chirality of many indolin-2-one derivatives, especially those with a quaternary stereocenter at the C3 position, makes them attractive candidates for development as chiral ligands or organocatalysts.

While this compound itself is achiral, its derivatives, particularly those where the two phenyl groups at the C3 position are different or where chirality is introduced elsewhere in the molecule, have significant potential. The development of chiral ligands is a cornerstone of asymmetric catalysis, which is crucial for the synthesis of enantiomerically pure compounds, especially in the pharmaceutical industry. nih.gov

The synthesis of chiral 3,3-disubstituted indolin-2-ones can be achieved through various asymmetric catalytic methods. nih.gov Once synthesized, these chiral molecules can be used as ligands for metal-catalyzed reactions. The nitrogen and oxygen atoms of the indolinone core can act as coordination sites for a metal center, and the chiral environment created by the substituents can induce enantioselectivity in the catalyzed reaction. For example, palladium-catalyzed hydroamination reactions have been shown to utilize chiral ligands to achieve high enantioselectivity in the synthesis of indole derivatives. acs.orgacs.org

Furthermore, the indolin-2-one scaffold can be incorporated into organocatalysts. These are small organic molecules that can catalyze chemical reactions without the need for a metal. The development of organocatalysts based on chiral indolin-2-ones is an active area of research. These catalysts often operate through the formation of iminium or enamine intermediates and have been successfully applied in a variety of asymmetric transformations.

Potential Catalytic Applications of Chiral this compound Derivatives

| Type of Catalysis | Role of Indolin-2-one Derivative | Potential Reaction |

| Asymmetric Metal Catalysis | Chiral Ligand | Friedel-Crafts Alkylation, Hydrogenation, Cycloaddition |

| Organocatalysis | Chiral Scaffold | Michael Addition, Aldol Reaction, Mannich Reaction |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Methyl-3,3-diphenylindolin-2-one, and how can reaction conditions (e.g., catalyst selection, solvent systems) influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed alkyne insertion using o-iodonitroarenes and diphenylethyne precursors. For example, Qi et al. () achieved a 71% yield using Pd catalysis under specific conditions (PE/EtOAc = 4:1 eluent, 0.2 mmol substrate). Optimization involves testing ligand systems (e.g., phosphine ligands), temperature control (reflux vs. room temperature), and stoichiometric ratios of reactants to minimize byproducts. Monitoring via TLC and purification via column chromatography are critical for isolating the product .

Q. How can nuclear magnetic resonance (NMR) and X-ray crystallography validate the structural identity of this compound?

- Methodological Answer :

- NMR : Key diagnostic signals include the indolin-2-one carbonyl resonance at ~180 ppm in NMR and aromatic proton couplings in NMR (e.g., δ 7.52–7.11 ppm for diphenyl groups) .

- X-ray crystallography : Single-crystal diffraction (as in ) resolves bond lengths and angles, confirming the methyl substitution at the indoline nitrogen and the planar geometry of the diphenyl groups. SHELX software ( ) is commonly used for refinement .

Advanced Research Questions

Q. What mechanistic insights explain the role of palladium intermediates in the alkyne insertion pathway for synthesizing this compound?

- Methodological Answer : The reaction likely proceeds through oxidative addition of Pd(0) to the o-iodonitroarene, followed by alkyne coordination and migratory insertion. Computational studies (e.g., DFT) can model transition states, while experimental trapping of intermediates (e.g., using low-temperature NMR or mass spectrometry) may identify Pd-alkyne complexes. Kinetic isotope effects (KIEs) could further elucidate rate-determining steps .

Q. How can structural modifications (e.g., substituent variations on the indole or phenyl rings) alter the bioactivity or physicochemical properties of this compound?

- Methodological Answer :

- Synthetic strategies : Introduce substituents via halogenation/Suzuki coupling (e.g., methyl groups at positions 6 or 7, as in ) or condensation with aldehydes (e.g., 3-benzylidene derivatives in ).

- Bioactivity screening : Test derivatives for receptor binding (e.g., α-synuclein inhibition in ) or antimicrobial activity via microdilution assays. Correlate logP values (HPLC-derived) with membrane permeability .

Q. How can conflicting crystallographic data (e.g., disorder in the methyl group) be resolved during structural refinement of this compound derivatives?

- Methodological Answer : Use SHELXL ( ) to apply restraints for disordered regions. High-resolution data (<1.0 Å) and TWIN commands (for twinned crystals) improve model accuracy. Validation tools like PLATON or R1 factor analysis ensure structural reliability. Comparative studies with ORTEP-3 ( ) can visualize electron density maps .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or NMR shifts for this compound derivatives?

- Methodological Answer :

- Melting points : Variations may arise from polymorphic forms or impurities. Perform DSC analysis to confirm thermal transitions and recrystallize samples using solvents like EtOAc/hexane.

- NMR shifts : Calibrate spectrometers with internal standards (e.g., TMS) and report solvent/temperature conditions. Cross-validate with computational predictions (e.g., ACD/Labs or Gaussian) .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the enzyme inhibitory potential of this compound analogs?

- Methodological Answer :

- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with purified kinases (e.g., CDK5 or GSK-3β).

- CYP450 interactions : Conduct cytochrome P450 inhibition assays with human liver microsomes and LC-MS/MS detection.

- Dose-response curves : Calculate IC values using nonlinear regression (e.g., GraphPad Prism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.